4-(Phenylselanyl)-1,1'-biphenyl
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Overview
Description
4-(Phenylselanyl)-1,1’-biphenyl is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylselanyl)-1,1’-biphenyl typically involves the reaction of biphenyl with phenylselenyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound .
Industrial Production Methods
While specific industrial production methods for 4-(Phenylselanyl)-1,1’-biphenyl are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylselanyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylselanyl group back to the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Phenylselanyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways involving reactive oxygen species.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Phenylselanyl)-1,1’-biphenyl involves its interaction with biological molecules through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may target enzymes involved in antioxidant defense, such as glutathione peroxidase, and modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-(Phenylselanyl) Quinoline: Another organoselenium compound with potential therapeutic applications.
Selenium-containing Azoles: Compounds with selenium atoms incorporated into azole rings, used for their pharmacological properties.
3-Selenylindoles: Selenium-containing indole derivatives with applications in medicinal chemistry.
Uniqueness
4-(Phenylselanyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides a rigid framework that can influence its chemical reactivity and biological activity. The presence of the phenylselanyl group adds to its versatility, allowing it to participate in a variety of chemical reactions and making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65490-22-4 |
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Molecular Formula |
C18H14Se |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
1-phenyl-4-phenylselanylbenzene |
InChI |
InChI=1S/C18H14Se/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)19-17-9-5-2-6-10-17/h1-14H |
InChI Key |
MZRFLKVUWHVXTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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